Di(pyridin-3-yl)methanone

Descripción general

Descripción

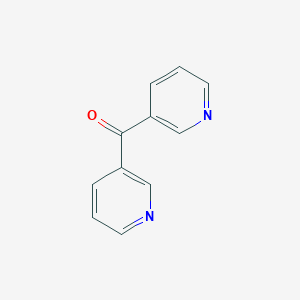

Di(pyridin-3-yl)methanone (CAS 35779-35-2) is a symmetric ketone derivative featuring two pyridin-3-yl groups attached to a central carbonyl moiety. Its molecular formula is C₁₁H₈N₂O, with a molecular weight of 184.19 g/mol . The compound’s structure confers unique electronic properties due to the electron-withdrawing nature of the pyridine rings, which enhance the electrophilicity of the carbonyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Di(pyridin-3-yl)methanone can be synthesized through several methods. One common approach involves the reaction of pyridine with benzyl bromide in the presence of a base. The reaction proceeds as follows:

- Benzyl bromide is added to a solution containing pyridine in an organic solvent.

- A base, such as sodium hydroxide or potassium carbonate, is introduced to the mixture.

- The reaction is allowed to proceed for a specified period, typically under reflux conditions.

- The product is then isolated and purified through a series of steps, including filtration and recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient processes. One such method is the copper-catalyzed oxidation of pyridin-2-yl-methanes using water as the oxygen source. This method offers a more environmentally friendly approach by avoiding the use of hazardous oxidants and operating under mild conditions .

Análisis De Reacciones Químicas

Types of Reactions: Di(pyridin-3-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridin-2-yl-methanones.

Substitution: The methanone group can participate in substitution reactions, where different substituents replace the hydrogen atoms on the pyridine rings.

Common Reagents and Conditions:

Oxidation: Copper catalysts and water are commonly used for the oxidation of this compound.

Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products:

Oxidation: The major product of oxidation is pyridin-2-yl-methanone.

Substitution: The products vary based on the substituents introduced during the reaction.

Aplicaciones Científicas De Investigación

Di(pyridin-3-yl)methanone has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of di(pyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes a copper-catalyzed process where water acts as the oxygen source. The reaction proceeds through a series of steps, including the formation of intermediates and the eventual production of the oxidized product .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations in Pyridinyl Methanones

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|---|

| Di(pyridin-3-yl)methanone | 35779-35-2 | C₁₁H₈N₂O | 184.19 | Two pyridin-3-yl groups | High electrophilicity due to dual electron-withdrawing pyridine rings . |

| Pyridin-3-yl(p-tolyl)methanone | 34950-04-4 | C₁₃H₁₁NO | 197.23 | Pyridin-3-yl + p-tolyl (methylphenyl) | Increased lipophilicity from the aromatic methyl group; potential for enhanced membrane permeability . |

| 4-(Methoxymethoxy)phenylmethanone | 144824-63-5 | C₁₄H₁₃NO₃ | 243.26 | Methoxymethoxyphenyl + pyridin-3-yl | Improved solubility due to polar methoxymethoxy group; research applications noted . |

| (4-Methoxyphenyl)(pyridin-3-yl)methanone | 23826-71-3 | C₁₃H₁₁NO₂ | 213.23 | 4-Methoxyphenyl + pyridin-3-yl | Electron-donating methoxy group reduces carbonyl electrophilicity; used in synthetic intermediates . |

| Azetidin-3-yl(pyridin-3-yl)methanone dihydrochloride | 2098001-21-7 | C₉H₁₂Cl₂N₂O | 235.11 | Azetidine (4-membered ring) + pyridin-3-yl | Salt form enhances water solubility; potential for pharmaceutical use . |

Electronic and Solubility Differences

- Electrophilicity: this compound’s carbonyl group is more electrophilic than analogs with electron-donating substituents (e.g., methoxy groups in (4-Methoxyphenyl)(pyridin-3-yl)methanone) .

- Solubility: Compounds like Azetidin-3-yl(pyridin-3-yl)methanone dihydrochloride exhibit higher aqueous solubility due to ionic character, whereas this compound’s hydrophobicity may limit its utility in aqueous systems .

Research and Industrial Relevance

- Methoxy-Substituted Analogs: Compounds like (3,5-Dimethoxyphenyl)(pyridin-3-yl)methanone (CAS 1187165-48-5) are explored in photochemical studies for their tunable electronic properties .

- Salt Forms: Azetidin-3-yl(pyridin-3-yl)methanone dihydrochloride highlights the importance of salt formation in optimizing pharmacokinetic properties .

Actividad Biológica

Di(pyridin-3-yl)methanone, a compound featuring a pyridine ring, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biochemical properties, cellular effects, mechanisms of action, and potential therapeutic applications of this compound.

This compound exhibits significant interactions with various enzymes and proteins, which are crucial for its biological activity. Its structure facilitates hydrogen bonding and π-π interactions with amino acid residues in enzyme active sites, influencing enzyme activity. Notably, it can act as a ligand for metal ions in metalloproteins, affecting their catalytic functions.

Cellular Effects

The compound influences several cellular processes, including:

- Cell Signaling : It modulates key signaling pathways by interacting with kinases and phosphatases, altering phosphorylation states of target proteins.

- Gene Expression : this compound affects gene expression profiles, potentially leading to changes in cellular behavior such as growth and differentiation.

- Cellular Metabolism : The compound can enhance or inhibit metabolic pathways depending on concentration and context.

Research indicates that at low doses, it may promote beneficial biochemical pathways without significant toxicity; however, higher doses can lead to oxidative stress and cellular damage.

The mechanisms by which this compound exerts its effects include:

- Enzyme Interaction : The compound can bind to enzyme active sites, either inhibiting or activating their catalytic activities. For instance, it has been shown to inhibit certain oxidoreductases by blocking substrate access .

- Oxidation Reactions : In oxidation processes, this compound participates in copper-catalyzed reactions where water serves as the oxygen source.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains. Notably, its derivatives exhibit enhanced activity compared to the parent compound.

Anticancer Potential

Research has indicated that this compound may possess anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through modulation of signaling pathways involved in cell survival and death .

Case Studies

- Antimalarial Activity : In a study focusing on pyridine derivatives, compounds similar to this compound demonstrated significant antimalarial activity against Plasmodium falciparum. The most promising derivatives showed a reduction in parasitemia by up to 96% in mouse models when dosed appropriately .

- Antitrypanosomal Activity : Another study highlighted the potential of pyridine-based compounds in treating Trypanosoma brucei, with some derivatives showing low micromolar activity (IC50 values around 0.38 μM) while maintaining low toxicity towards mammalian cells .

Research Applications

This compound is not only significant in biological research but also has practical applications:

| Field | Application |

|---|---|

| Chemistry | Used as a building block for synthesizing complex molecules |

| Biology | Investigated for antimicrobial and anticancer activities |

| Medicine | Explored as a potential therapeutic agent |

| Industry | Employed in producing dyes and photochemical agents |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Di(pyridin-3-yl)methanone to achieve high yield and purity in electronic materials research?

- Methodological Answer : this compound is typically synthesized via cross-coupling reactions. A validated approach involves reacting pyridin-3-ylboronic acid with a carbonyl precursor (e.g., activated ketones or acid chlorides) under Suzuki-Miyaura conditions. For example, in the development of thermally activated delayed fluorescence (TADF) materials, researchers have optimized ligand-to-metal ratios (e.g., Pd(PPh₃)₄ catalyst) and reaction temperatures (80–100°C) to achieve yields >85% . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity, as confirmed by HPLC and NMR.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural validation requires a combination of techniques:

- X-ray crystallography : Using SHELX software (e.g., SHELXL for refinement) to resolve bond angles and torsional conformations, critical for confirming the ketone bridging between pyridinyl groups .

- NMR spectroscopy : ¹H/¹³C NMR analysis (in CDCl₃ or DMSO-d₆) identifies characteristic peaks, such as the carbonyl carbon at ~195 ppm and pyridinyl protons in the 7.5–8.5 ppm range.

- High-resolution mass spectrometry (HRMS) : Matches the molecular ion peak (C₁₁H₈N₂O, [M+H]⁺ = 185.0815) to theoretical values .

Q. What spectroscopic techniques are essential for characterizing this compound’s photophysical properties?

- Methodological Answer : Key techniques include:

- UV-Vis absorption spectroscopy : Identifies π→π* transitions (λmax ≈ 300–350 nm in THF) and charge-transfer states.

- Photoluminescence (PL) spectroscopy : Measures emission spectra (e.g., bluish-green emission at ~480 nm) and quantum yields (ΦPL > 40% in doped films) .

- Time-resolved fluorescence : Quantifies delayed fluorescence lifetimes (µs–ms range) to confirm TADF behavior via transient decay analysis .

Advanced Research Questions

Q. How can this compound be optimized as an electron-deficient acceptor in TADF emitters?

- Methodological Answer : To enhance TADF efficiency:

- Donor-acceptor pairing : Combine with strong electron-donor units (e.g., carbazole derivatives) to minimize singlet-triplet energy gaps (ΔEST < 0.3 eV).

- Solvent engineering : Use polar aprotic solvents (e.g., toluene/THF mixtures) to stabilize charge-separated states during film formation.

- Doping concentration : Optimize host-guest ratios (e.g., 5–10 wt% in CBP matrix) to suppress aggregation-induced quenching .

Computational studies (DFT/TD-DFT) further guide molecular design by predicting frontier orbital distributions and ΔEST values .

Q. How should researchers address discrepancies in reported photophysical data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from experimental variables. Mitigation strategies include:

- Standardized solvent systems : Use degassed solvents (e.g., THF or dichloromethane) to eliminate oxygen quenching effects.

- Temperature control : Perform PL measurements under inert atmospheres at 77 K (frozen matrix) vs. room temperature to distinguish TADF from prompt fluorescence.

- Cross-lab validation : Compare data with peer-reviewed studies, such as the 2023 work by He et al., which reported ΦPL = 42% and ΔEST = 0.25 eV for a bluish-green emitter .

Q. What computational tools predict the electronic properties of this compound-based materials?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., Gaussian 16 with B3LYP/6-31G* basis set) to estimate charge-transfer efficiency.

- Molecular Dynamics (MD) : Simulate aggregation effects in host matrices (e.g., AMBER force fields) to optimize film morphology.

- Crystal structure prediction : Use Materials Studio or Mercury software to model packing arrangements and intermolecular interactions .

Propiedades

IUPAC Name |

dipyridin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-11(9-3-1-5-12-7-9)10-4-2-6-13-8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQLPDLOXKZRZEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80305388 | |

| Record name | dipyridin-3-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80305388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35779-35-2 | |

| Record name | 35779-35-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dipyridin-3-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80305388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35779-35-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.